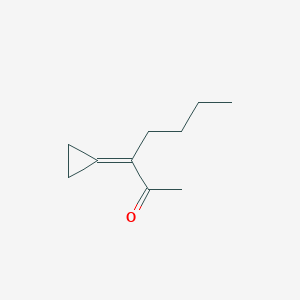
N-Cyano-N'-(2-hydroxyethyl)-N''-methylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the reaction between N-cyano-N-methylcarbamimidothioate and 2-hydroxyethylamine. The hydroxyl group of the 2-hydroxyethylamine is activated to facilitate the reaction, resulting in the formation of the desired compound through an intramolecular cyclization process .
Industrial Production Methods
While specific industrial production methods for N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine are not extensively documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
科学的研究の応用
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and methylguanidine moieties can interact with various biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide: Shares the cyano and hydroxyethyl groups but differs in the core structure.
N-cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide: Another similar compound with a pyridine ring.
特性
CAS番号 |
70334-06-4 |
|---|---|
分子式 |
C5H10N4O |
分子量 |
142.16 g/mol |
IUPAC名 |
1-cyano-3-(2-hydroxyethyl)-2-methylguanidine |
InChI |
InChI=1S/C5H10N4O/c1-7-5(9-4-6)8-2-3-10/h10H,2-3H2,1H3,(H2,7,8,9) |
InChIキー |
IWDXEQQPYYDWDM-UHFFFAOYSA-N |
正規SMILES |
CN=C(NCCO)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
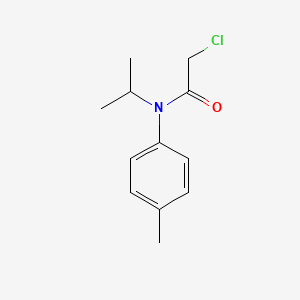
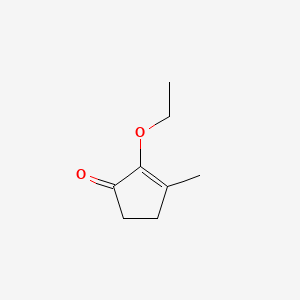


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
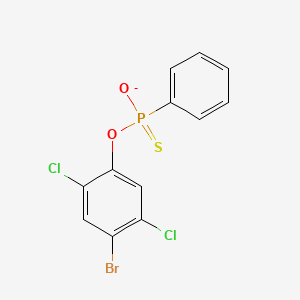
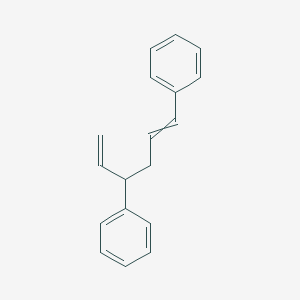
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
